molecular formula C15H12N2O3S2 B2565244 N-(1,3-benzothiazol-6-yl)-3-methanesulfonylbenzamide CAS No. 941877-50-5

N-(1,3-benzothiazol-6-yl)-3-methanesulfonylbenzamide

Cat. No.: B2565244
CAS No.: 941877-50-5
M. Wt: 332.39
InChI Key: CEKPXHADUKALQX-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-6-yl)-3-methanesulfonylbenzamide is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

The synthesis of N-(1,3-benzothiazol-6-yl)-3-methanesulfonylbenzamide typically involves multiple steps. One common method includes the cyclization of 2-aminothiophenols with phosgene, chloroformates, and urea . Another approach involves the reductive carbonylation of substituted nitrobenzenes using sulfur, carbon monoxide, and water in the presence of bases . Industrial production methods often utilize these synthetic routes but on a larger scale, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

N-(1,3-benzothiazol-6-yl)-3-methanesulfonylbenzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-(1,3-benzothiazol-6-yl)-3-methanesulfonylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-6-yl)-3-methanesulfonylbenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit the activity of enzymes involved in inflammation or glucose metabolism, leading to its anti-inflammatory and anti-diabetic effects .

Comparison with Similar Compounds

N-(1,3-benzothiazol-6-yl)-3-methanesulfonylbenzamide can be compared with other benzothiazole derivatives such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

N-(1,3-benzothiazol-6-yl)-3-methanesulfonylbenzamide is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a benzothiazole moiety linked to a methanesulfonyl group and a benzamide structure. The unique combination of these functional groups contributes significantly to its biological properties. The molecular formula of this compound is C13H12N2O2SC_{13}H_{12}N_2O_2S .

Component Description
Benzothiazole Ring Known for antimicrobial and anticancer properties .
Methanesulfonyl Group Enhances interaction with biological targets .
Benzamide Structure Contributes to the compound's overall reactivity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes involved in bacterial folic acid synthesis, thus impeding bacterial growth . Additionally, it has been shown to induce apoptosis in cancer cells through various biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound can bind to active sites of enzymes, disrupting their function.
  • Apoptosis Induction: It promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and shown to inhibit their growth effectively. This activity is likely due to the benzothiazole component, which is known for its antimicrobial effects.

Anticancer Effects

In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The following effects were observed:

  • Inhibition of Cell Proliferation: Significant reduction in cell viability at varying concentrations.
  • Induction of Apoptosis: Flow cytometry analyses indicated an increase in apoptotic cells after treatment with the compound .
  • Impact on Inflammatory Cytokines: The compound has been shown to decrease levels of inflammatory cytokines such as IL-6 and TNF-α in treated cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of benzothiazole derivatives similar to this compound:

  • Study on Antitumor Activity:
    • A series of benzothiazole derivatives were synthesized and evaluated for their anticancer properties. One notable compound demonstrated significant inhibition of A431 and A549 cell lines by inducing apoptosis and inhibiting key signaling pathways (AKT and ERK) involved in cell survival .
  • Antimicrobial Evaluation:
    • Various derivatives were screened for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that modifications in the benzothiazole ring could enhance antibacterial activity .

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S2/c1-22(19,20)12-4-2-3-10(7-12)15(18)17-11-5-6-13-14(8-11)21-9-16-13/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEKPXHADUKALQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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